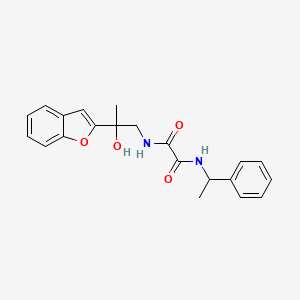

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings .

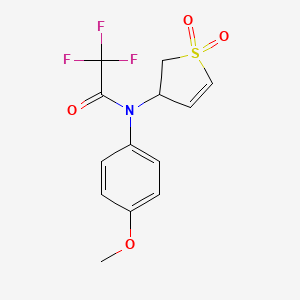

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic methods such as IR, 1H and 13C-NMR, and MS spectra .

Chemical Reactions Analysis

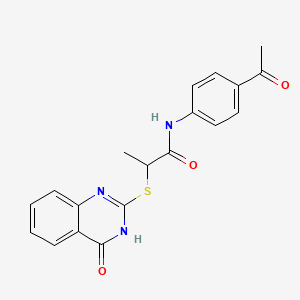

The chemical reactions involving this compound would depend on its functional groups. Benzofuran compounds are often involved in reactions such as acylation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound belongs to a class of chemicals that can be synthesized through amide formation by decarboxylative condensation, involving hydroxylamines and α-ketoacids. This process highlights its potential in creating amide bonds, which are crucial in pharmaceuticals and material sciences. The study by Ju et al. (2011) demonstrates this methodology, emphasizing the relevance of amide bond formation in organic synthesis Ju et al., 2011.

The research on benzofuran compounds, such as the synthesis and antimicrobial activity of benzofuran derivatives by Koca et al. (2005), showcases the diverse chemical reactivity and potential biological activity of benzofuran-containing compounds. These studies indicate that benzofuran derivatives can serve as valuable scaffolds in drug discovery, particularly for developing new antimicrobial agents Koca et al., 2005.

Applications in Material Science

- Benzofuran derivatives have been explored for their dielectric and thermal properties, as demonstrated by Çelik and Coskun (2018). Their work on methacrylate polymers bearing chalcone side groups, including benzofuran components, provides insights into the potential of these compounds in developing new materials with specific electrical and thermal characteristics Çelik & Coskun, 2018.

Biological and Pharmacological Potential

The exploration of benzofuran derivatives for their antimicrobial activity suggests potential pharmacological applications. For instance, the study by Koca et al. explores the synthesis and antimicrobial activity of novel benzofuran derivatives, highlighting their effectiveness against specific pathogens. This underscores the potential of such compounds in developing new antimicrobial drugs Koca et al., 2005.

Additionally, benzofuran derivatives have been identified as potent α-amylase inhibitors and radical scavengers, as reported by Ali et al. (2020). Their research into benzofuran-2-yl(phenyl)methanone derivatives provides a foundation for developing new treatments for conditions such as diabetes, by inhibiting enzymes like α-amylase involved in carbohydrate metabolism Ali et al., 2020.

Wirkmechanismus

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, inhibiting its tyrosine kinase activity . This inhibition prevents autophosphorylation of EGFR, thereby downregulating the signal transduction pathways which lead to DNA synthesis and cell proliferation.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway and the RAS/RAF/MAPK pathway, which are critical for cell survival and proliferation . By inhibiting EGFR, the compound reduces the activation of these pathways, thereby exerting its anticancer effects.

Result of Action

The compound’s inhibition of EGFR leads to a decrease in cancer cell proliferation . This is due to the reduced activation of pathways critical for cell survival and proliferation. Therefore, the compound has potential as an anticancer agent.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-14(15-8-4-3-5-9-15)23-20(25)19(24)22-13-21(2,26)18-12-16-10-6-7-11-17(16)27-18/h3-12,14,26H,13H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJGCGSYQMQORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Nitrobenzylidene)amino]benzenesulfonamide](/img/structure/B2953789.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2953793.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)